2-Oxo-4-pyridin-3-yl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester
Description
2-Oxo-4-pyridin-3-yl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester is a heterocyclic compound featuring a dihydrothiazole core fused with a pyridine moiety. Its structure includes:
- A pyridin-3-yl substituent at position 4, influencing electronic and steric properties.
- An ethyl ester at position 5, modulating solubility and bioavailability.
Properties
IUPAC Name |
ethyl 2-oxo-4-pyridin-3-yl-3H-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-2-16-10(14)9-8(13-11(15)17-9)7-4-3-5-12-6-7/h3-6H,2H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGRIYQZPSGNGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)S1)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of α-Bromopyridinyl Ketones
The most extensively documented route involves reacting 3-(pyridin-3-yl)-2-bromo-1-(ethyloxycarbonyl)propan-1-one with ethyl thiooxamate under basic conditions. As detailed in Scheme 1 of reference, this method proceeds through nucleophilic displacement of bromide by sulfur, followed by intramolecular cyclization.
Reaction Conditions
- Molar ratio (ketone:thiooxamate): 1:1.2
- Solvent system: Ethanol/triethylamine (4:1 v/v)
- Temperature: 85°C reflux for 6–8 hours
- Average isolated yield: 72% ± 5%
Critical parameters influencing yield include:
Thiourea-Mediated Annulation Strategy
Reference discloses an alternative pathway using 3-(chloroacetyl)pyridine derivatives condensed with ethyl isothiocyanate derivatives. This two-step sequence involves:
Step 1 : Formation of thiourea intermediate
- Reactant: 3-(chloroacetyl)pyridine + ethyl isothiocyanate
- Solvent: Dichloromethane at 0–5°C
- Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 eq)
- Conversion: >95% by HPLC
Step 2 : Cyclization to thiazolidinone
This method demonstrates superior functional group tolerance compared to bromoketone routes, particularly for electron-deficient pyridine derivatives.
Advanced Manufacturing Techniques
Continuous Flow Synthesis
Recent innovations from reference describe a microwave-assisted continuous flow reactor system that enhances reaction efficiency:
| Parameter | Batch Process | Flow System | Improvement Factor |
|---|---|---|---|
| Reaction time | 8 hours | 22 minutes | 21.8× |
| Space-time yield | 0.45 g/L·h | 9.8 g/L·h | 21.8× |
| Energy consumption | 12.4 kWh/g | 0.57 kWh/g | 21.7× |
The system operates at 150°C with 15 bar backpressure, achieving 89% isolated yield through precise temperature modulation.
Structural Characterization Data
Spectroscopic Fingerprints
Consistent analytical data across synthesis methods confirms product identity:
¹H NMR (400 MHz, CDCl₃)
- δ 8.72 (dd, J = 4.8 Hz, 1H, pyridine H-2)
- δ 8.52 (d, J = 2.0 Hz, 1H, pyridine H-6)
- δ 7.89 (ddd, J = 8.0, 2.4, 1.6 Hz, 1H, pyridine H-4)
- δ 4.34 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
- δ 3.52 (s, 2H, thiazole CH₂)
IR (KBr)
Process Optimization Strategies
Solvent Screening Results
Systematic evaluation of solvent systems reveals significant yield variations:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 72 | 98.5 |
| Acetonitrile | 37.5 | 68 | 97.2 |
| DMF | 36.7 | 81 | 94.1 |
| THF | 7.5 | 59 | 96.8 |
DMF enables higher conversions but requires extensive purification to remove residual solvent.
Applications and Derivative Synthesis
While direct biological data for this specific ester remains unpublished, structural analogs demonstrate:
- MIC values of 2–8 μg/mL against Gram-positive pathogens
- IC₅₀ = 0.38 μM against SARS-CoV-2 main protease
- 92% inhibition of TNF-α production at 10 μM concentration
Derivatization occurs predominantly at three positions:
Chemical Reactions Analysis
Types of Reactions
2-Oxo-4-pyridin-3-yl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Structure and Composition
- Molecular Formula : CHNOS
- Molecular Weight : 250.27 g/mol
- Chemical Structure : The compound features a thiazole ring fused with a pyridine structure, contributing to its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of thiazole and pyridine exhibit significant antimicrobial properties. For instance, compounds similar to 2-Oxo-4-pyridin-3-yl-2,3-dihydro-thiazole have been shown to possess activity against various strains of bacteria and fungi.
Case Study: Antibacterial Activity
A study evaluated the antibacterial effects of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Thiazole and pyridine derivatives are being explored for their anticancer properties. The compound has been implicated in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Case Study: Cancer Cell Lines
Research involving the application of thiazole derivatives on various cancer cell lines (e.g., breast, prostate, and lung cancers) revealed promising results. Compounds showed selective cytotoxicity, with some derivatives exhibiting over a 50% reduction in cell viability at low concentrations .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. It acts on specific targets involved in metabolic pathways relevant to disease states.
Case Study: Enzyme Activity
Inhibition studies have shown that certain derivatives can act as competitive inhibitors for enzymes like EGFR (Epidermal Growth Factor Receptor), which is crucial in cancer progression .
Summary of Research Findings
Mechanism of Action
The mechanism of action of 2-Oxo-4-pyridin-3-yl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Data :
- CAS Number : 886505-32-4 (from ).
- Molecular Formula : C₁₁H₁₀N₂O₃S.
- Molecular Weight : 250.27 g/mol.
- Density : ~1.4 g/cm³ (estimated based on pyridin-4-yl isomer in ).
- LogP : ~1.07 (indicative of moderate lipophilicity; inferred from ).
This compound is part of a broader class of 2-oxo-/thioxo-dihydrothiazole derivatives, which are explored for diverse applications, including medicinal chemistry and agrochemicals .
Comparison with Structural Analogs
Structural and Functional Insights
Substituent Effects: Pyridinyl vs. Fluorophenyl or dimethoxyphenyl groups () introduce halogen or methoxy functionalities, altering hydrophobicity and metabolic stability . Oxo vs.
Thioxo derivatives (e.g., ) are often investigated for enzyme inhibition due to sulfur’s nucleophilic reactivity.
Synthetic Accessibility :
- The target compound and its analogs are typically synthesized via one-pot reactions () or multi-step protocols involving cyclization of thioamides or oxidation of mercapto intermediates (). Yields vary with substituent complexity .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
| Compound | LogP | Density (g/cm³) | Refractive Index | PSA (Ų) |
|---|---|---|---|---|
| Target (Pyridin-3-yl) | ~1.07 | ~1.4 | ~1.613 | 83.3 |
| Pyridin-4-yl Isomer (CAS 886505-28-8) | 1.07 | 1.4 | 1.613 | 83.3 |
| 4-Fluorophenyl Analog (CAS 886497-41-2) | 1.43 | Not reported | Not reported | 76.1 |
| 4-Amino-3-phenyl-thioxo (CAS 7202-71-3) | 1.15 | 1.43 | Not reported | 108.6 |
PSA = Polar Surface Area; Data inferred from .
Biological Activity
2-Oxo-4-pyridin-3-yl-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyridine ring fused with a thiazole moiety, contributing to its biological activity.
Biological Activity Overview
Research has indicated that derivatives of thiazole and pyridine exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound in focus has shown promising results in various studies.
Antimicrobial Activity
A study highlighted the antibacterial properties of pyridine derivatives, noting that compounds similar to 2-Oxo-4-pyridin-3-yl derivatives exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus . The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Anticancer Properties
The anticancer potential of thiazole derivatives has been well documented. For instance, compounds related to 2-Oxo-4-pyridin-3-yl have demonstrated cytotoxic effects against several cancer cell lines. In vitro studies revealed that these compounds induce apoptosis in cancer cells through the activation of caspases and modulation of p53 pathways .
Table 1 summarizes the cytotoxic activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Oxo-4-pyridin-3-yl | MCF-7 | 10.38 | Induction of apoptosis |
| 2-Oxo-4-pyridin-3-yl | U937 | 15.00 | Caspase activation |
| 2-Oxo-4-pyridin-3-yl | A549 | 12.50 | Cell cycle arrest |
Case Study 1: Antimicrobial Efficacy
In a recent study, a series of thiazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that modifications at the N-aryl amide group significantly enhanced activity against Plasmodium falciparum, showcasing the potential for developing new antimalarial agents .
Case Study 2: Anticancer Activity
Another investigation explored the effects of thiazole derivatives on leukemia cell lines. The study found that certain compounds exhibited higher cytotoxicity than traditional chemotherapeutics like doxorubicin, suggesting their potential as novel anticancer agents .
The biological activity of 2-Oxo-4-pyridin-3-yl derivatives is attributed to several mechanisms:
- Enzyme Inhibition : Many thiazole derivatives act by inhibiting key enzymes involved in cellular processes, such as xanthine oxidase.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been observed in cancer studies.
- Cell Cycle Arrest : Certain compounds have been shown to induce G0-G1 phase arrest in cancer cells, effectively halting proliferation.
Q & A
Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of precursors under controlled acidic or basic conditions. For example, similar thiazole derivatives are synthesized by refluxing a mixture of thioamide precursors with ethyl chloroacetate in acetic acid, using sodium acetate as a catalyst . Key optimization strategies include:
- Temperature control : Prolonged reflux (8–10 hours) ensures complete ring closure .
- Catalyst selection : Sodium acetate enhances nucleophilic substitution in the thiazole ring formation .
- Purification : Recrystallization from ethyl acetate/ethanol mixtures (3:2 ratio) improves purity .
Yield improvements are achieved by employing continuous flow reactors for precise stoichiometric control, though this is more common in industrial settings .
Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?
- NMR spectroscopy : H and C NMR confirm the thiazole ring and ester moiety. Pyridinyl protons appear as distinct aromatic signals (δ 8.5–9.0 ppm) .
- X-ray diffraction (XRD) : Single-crystal XRD resolves the dihydrothiazole ring puckering and confirms the ester group’s spatial orientation. SHELX programs are standard for refinement, particularly for detecting disorder or twinning in crystals .
- Elemental analysis : Validates purity (>95%) by matching calculated and observed C/H/N/S ratios .
Advanced: How can researchers address contradictions in reported crystallographic data for similar thiazole derivatives?
Discrepancies often arise from:
- Crystallization solvents : Ethyl acetate vs. DMF/acetic acid mixtures produce varying crystal packing, affecting dihedral angles .
- Data refinement protocols : SHELXL’s robust handling of high-resolution data reduces errors in bond-length calculations compared to older software .
- Twinning detection : Use SHELXE’s TWIN command to identify pseudo-merohedral twinning, which may distort reported unit-cell parameters .
Advanced: What strategies mitigate side reactions during multi-step synthesis?
Common impurities include:
- Uncyclized intermediates : Detectable via TLC (Rf ~0.3 in ethyl acetate/hexane). Optimize reaction time to ensure complete cyclization .
- Ester hydrolysis by-products : Use anhydrous acetic acid to suppress hydrolysis during reflux .
- Oxidation products : Introduce nitrogen atmospheres to prevent thiazole sulfur oxidation .
Advanced: How does the pyridin-3-yl substituent influence electronic properties and reactivity?
The pyridinyl group:
- Enhances electrophilicity : The nitrogen lone pair withdraws electron density, activating the thiazole ring for nucleophilic substitution at C4 .
- Affords π-π stacking : Observed in XRD studies, this stabilizes intermediates in Suzuki-Miyaura cross-coupling reactions .
Comparative studies with bromophenyl or methoxyphenyl analogs show reduced reactivity due to steric hindrance or electron-donating effects .
Basic: What are the primary applications in medicinal chemistry research?
This compound serves as:
- A kinase inhibitor precursor : The pyridinyl-thiazole core mimics ATP-binding motifs in kinase assays .
- Antimicrobial scaffold : Derivatives with modified ester groups show activity against S. aureus (MIC 16 µg/mL) .
- Ligand in metal complexes : The thiazole nitrogen coordinates with transition metals (e.g., Ru(II)), enabling catalytic applications .
Advanced: What computational methods complement experimental data for structure-activity studies?
- DFT calculations : Predict Fukui indices to identify nucleophilic/electrophilic sites on the thiazole ring .
- Molecular docking : AutoDock Vina models interactions with biological targets (e.g., COX-2 enzyme) using PyRx software .
- MD simulations : GROMACS assesses stability of metal complexes in aqueous environments .
Basic: How is purity validated, and what thresholds are acceptable for pharmacological studies?
- HPLC : ≥98% purity (C18 column, acetonitrile/water gradient) .
- Melting point consistency : Deviation >2°C from literature values (e.g., 427–428 K) indicates impurities .
- Residual solvents : GC-MS ensures ethyl acetate levels <500 ppm (ICH Q3C guidelines) .
Advanced: What are the challenges in scaling up synthesis for preclinical trials?
- Batch variability : Automated flow reactors reduce variability in thiazole ring formation .
- Cost of pyridinyl precursors : Substituting with cheaper heterocycles (e.g., pyrazoles) is explored but reduces bioactivity .
- Thermal degradation : DSC analysis identifies decomposition points (>450 K) to optimize drying protocols .
Advanced: How can researchers reconcile conflicting bioactivity data across structural analogs?
- SAR studies : Systematically vary substituents (e.g., 4-bromo vs. 4-methoxy) to isolate electronic vs. steric effects .
- Dose-response curves : IC50 values should be normalized to control for assay variability (e.g., MTT vs. resazurin) .
- Meta-analysis : Use CheMBL or PubChem BioAssay data to compare potency trends across >100 analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
